Structural Uniqueness Among VEGFR-2 Phenotypic Screening Hits
The target compound incorporates a 2-(ethylthio)benzamide side chain, a motif absent from all 21 derivatives in the Abdel Rahman et al. VEGFR-2 inhibitor study [1]. The most potent analog in that series, compound 12c (2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide), achieved an IC50 of 11.5 nM against HUVEC proliferation, compared to sorafenib (IC50 = 23.2 nM) [1]. No direct VEGFR-2 kinase inhibition or cellular antiproliferative data are available for the target compound.
| Evidence Dimension | VEGFR-2 cellular antiproliferative activity (HUVEC) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 12c (IC50 = 11.5 nM); Sorafenib (IC50 = 23.2 nM) |
| Quantified Difference | Not calculable |
| Conditions | HUVEC antiproliferative assay [1] |
Why This Matters
The structural divergence suggests a distinct kinase selectivity profile, but procurement decisions must be guided by the expectation of generating de novo target engagement data.
- [1] Abdel Rahman DE, et al. Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation. Bioorg Chem. 2023;139:106678. View Source
